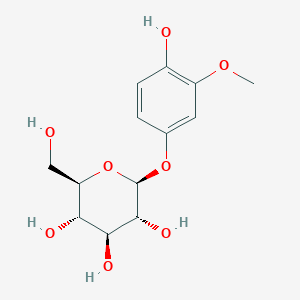

Tachioside

Overview

Description

Synthesis Analysis

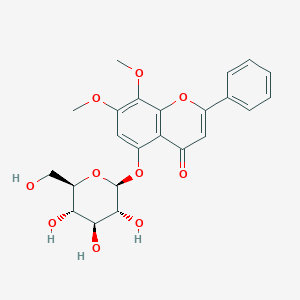

Tachioside (4-hydroxy-3-methoxy-phenyl-1-O-glucoside), a known phenolic glycoside, was isolated from various bamboo species . The 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity and Trolox equivalent antioxidant capacity determined a significant antioxidant activity of this compound which was comparable to L-ascorbic acid .Molecular Structure Analysis

The molecular structure of this compound is C13H18O8 .Scientific Research Applications

Antioxidant Activity

Tachioside, a phenolic glycoside isolated from various bamboo species, has demonstrated significant antioxidant activity. This activity is comparable to L-ascorbic acid, indicating its potential use as a natural antioxidant. It's especially abundant in the culm of Phyllostachys bambusoides, a specific bamboo species (Li et al., 2008).

Inhibition of Nitric Oxide Production

In studies involving lipopolysaccharides-stimulated RAW 264.7 cells, this compound has shown the ability to inhibit nitric oxide production. This suggests its potential in controlling inflammatory responses in the body (Tian et al., 2014).

Anti-adipogenesis Activity

Research on 3T3-L1 cells, a type of cell used to study adipogenesis (fat cell development), has indicated that this compound might play a role in inhibiting fat cell formation. This could have implications for anti-obesity treatments (Jeong et al., 2012).

Anti-allergic Inflammatory Activities

Isolated from the stems of Lindera obtusiloba Blume, this compound has been studied for its anti-allergic inflammatory activities. It has shown effects on histamine release and the gene expressions of tumor necrosis factor (TNF)-α and interleukin (IL)-6 in human mast cells. This could be beneficial in treating allergic symptoms (Choi et al., 2013).

Radical Scavenging Activity

A study on the constituents of sugarcane molasses found that this compound exhibits radical scavenging activity. This further underscores its potential as an antioxidant agent (Takara et al., 2007).

Hepatoprotective Activity

This compound has been identified in a study on Heliciopsis lobata for its hepatoprotective activities. This means it could potentially protect the liver from damage, which might be linked to its antioxidant properties (Trung et al., 2020).

Future Directions

Bamboos have economically important secondary metabolite classes with a possible medicinal application, but further studies on phytochemistry and in vivo assays are still needed to better evaluate their benefits to human health . This suggests that future research could focus on further exploring the medicinal potential of Tachioside and other similar compounds.

Mechanism of Action

Target of Action

Tachioside primarily targets nitric oxide (NO) production in lipopolysaccharide-stimulated RAW 264.7 cells . Nitric oxide is a free radical that plays a crucial role in various physiological and pathological processes, including inflammation and immune responses .

Mode of Action

This compound interacts with its targets by inhibiting nitric oxide production. It has been reported to exhibit an IC50 value of 12.14 μM in lipopolysaccharide-stimulated RAW 264.7 cells . This suggests that this compound can effectively suppress the production of nitric oxide, thereby modulating the inflammatory response.

Biochemical Pathways

Given its inhibitory effect on nitric oxide production, it’s likely that this compound impacts the nitric oxide synthase (nos) pathway, which is responsible for the production of nitric oxide . By inhibiting this pathway, this compound may reduce inflammation and exert its therapeutic effects.

Result of Action

This compound has been reported to exhibit anti-obesity, antioxidant, and α-glucosidase inhibitory activities . Its inhibition of nitric oxide production suggests that it may have anti-inflammatory effects. These molecular and cellular effects could contribute to its potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

Tachioside has been found to interact with various biomolecules in biochemical reactions . For example, it has been shown to inhibit the production of nitric oxide in lipopolysaccharide-stimulated RAW 264.7 cells . This suggests that this compound may interact with enzymes involved in nitric oxide synthesis.

Cellular Effects

This compound has been shown to have effects on various types of cells. For example, it has been found to inhibit the production of nitric oxide in lipopolysaccharide-stimulated RAW 264.7 cells . This suggests that this compound may influence cell function by modulating nitric oxide production, which can impact cell signaling pathways and cellular metabolism.

Molecular Mechanism

Its ability to inhibit nitric oxide production suggests that it may interact with enzymes involved in nitric oxide synthesis

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(4-hydroxy-3-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O8/c1-19-8-4-6(2-3-7(8)15)20-13-12(18)11(17)10(16)9(5-14)21-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVHACHAQJFTLZ-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tachioside?

A1: this compound has a molecular formula of C13H18O7 and a molecular weight of 286.28 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers commonly use spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) to elucidate the structure of this compound. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] 1D and 2D NMR data, including 1H-NMR, 13C-NMR, COSY, HMQC, and HMBC, are frequently reported. These data provide valuable information about the connectivity and spatial arrangement of atoms within the molecule.

Q3: What is the primary biological activity associated with this compound?

A3: this compound exhibits significant antioxidant activity. [, , , , , ] Studies have demonstrated its ability to scavenge DPPH radicals and exhibit Trolox equivalent antioxidant capacity comparable to L-ascorbic acid.

Q4: What other potential bioactivities has this compound demonstrated?

A4: In addition to its antioxidant properties, this compound has shown potential in:

- Inhibiting adipogenesis: this compound decreased lipid content in 3T3-L1 adipocytes by inhibiting lipogenesis. [, ]

- Anti-allergic inflammatory activity: this compound, along with other phenolic glycosides, suppressed histamine release from mast cells and attenuated the gene expressions of proinflammatory cytokines TNF-α and IL-6. []

- Melanin synthesis inhibition: this compound significantly suppressed melanin production in cells, suggesting potential for addressing hyperpigmentation. []

- Vasoactive activity: this compound was found in fractions of Magnolia officinalis leaves exhibiting vasoactive properties. []

Q5: Which plant species are known to be rich sources of this compound?

A5: this compound has been isolated from various plant species, with some notable sources being:

- Bamboo: Different species, particularly the culm of Phyllostachys bambusoides, contain considerable amounts of this compound. [, ]

- Wheat Bran: this compound is a constituent of wheat bran extracts. [, ]

- Other Plant Sources: this compound has also been found in species like Dendrobium officinale [], Salsola komarovii [], Lindera obtusiloba[10], Heliciopsis lobata [], Litchi chinensis pericarp [, ], and Eurycorymbus cavaleriei [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B172212.png)